molecular formula C12H10 B1218179 2-Vinylnaphthalene CAS No. 827-54-3

2-Vinylnaphthalene

Cat. No. B1218179
CAS RN: 827-54-3
M. Wt: 154.21 g/mol
InChI Key: KXYAVSFOJVUIHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2VN involves anionic polymerization techniques initiated by potassium naphthalide or potassium 1,1,4,4,7,7,10,10-octamethyl-1,2,3,4,7,8,9,10-octahydronaphthacene in tetrahydrofuran at low temperatures. This method yields poly(2-vinylnaphthalene) (P2VN) with narrow molecular weight distributions and high molecular weights, showcasing the controlled nature of this polymerization process (Nossarev & Hogen-esch, 2001).

Molecular Structure Analysis

The molecular structure of 2VN and its polymers have been thoroughly investigated. Studies have reported the successful synthesis of well-defined narrow molecular weight distribution macrocyclic P2VN containing unique structural units. These findings highlight the ability to manipulate the molecular architecture of 2VN polymers for specific applications (Nossarev & Hogen-esch, 2002).

Chemical Reactions and Properties

The chemical reactions involving 2VN, including its polymerization behavior, have been studied extensively. Radical copolymerization of 2VN with maleic anhydride has been characterized, indicating variations in the microstructure of the resulting copolymer based on the monomer composition. This demonstrates the versatile chemical reactivity of 2VN in copolymerization processes (Zeng & Shirota, 1989).

Physical Properties Analysis

The physical properties of 2VN and its polymers, such as thermal stability and glass transition temperatures, have been a focus of research. Macrocyclic P2VN exhibits higher nonoxidative thermal decomposition stability compared to its linear analogues, emphasizing the impact of molecular structure on the physical properties of these polymers (Nossarev & Hogen-esch, 2002).

Chemical Properties Analysis

The chemical properties of 2VN polymers, including their reactivity and interaction with other monomers, have been explored through various copolymerization studies. The synthesis of block copolymers by anionic polymerization of 2VN demonstrates the controlled reactivity and versatility of 2VN as a monomer for producing materials with tailored properties (Zeng et al., 2002).

Scientific Research Applications

Application 1: Spectral and Electronic Structure Analysis

  • Scientific Field : Quantum Chemistry .
  • Summary of the Application : This application involves the spectral, electronic, and oligomeric scaffold modeling of 2-Vinylnaphthalene . The normal mode vibrational characteristic nature of the system has been studied using experimental FT-IR and FT-Raman spectra along with simulated vibrational compliments .
  • Methods of Application : The FT-IR and FT-Raman spectrums have been recorded in the range of 4000–400 cm −1 and 4000–50 cm −1 respectively . The Potential energy distribution (PED) of 2-Vinylnaphthalene deepens the understanding of different modes of vibrations promoted by individual wavenumber . The experimental UV–Visible spectra were recorded within the region of 400–200 nm and correlated with calculated spectra by solvated TD-DFT B3LYP/6-31 + G (d,p) model .
  • Results or Outcomes : The calculated equilibrium structure has been compared with experimentally available structure and the chemical bonding nature was characterized using natural bond orbital (NBO) analysis . Thermodynamic properties such as heat capacities, entropies, enthalpies and their associations with temperature rise have been investigated .

Application 2: Synthesis of Various Copolymers

  • Scientific Field : Polymer Chemistry .
  • Summary of the Application : 2-Vinylnaphthalene is employed in the synthesis of various copolymers such as Poly (sodium styrenesulfonate-co-2-vinyl-napthalene) copolymer and Poly (2-vinylnapthalene-alt-maleic acid)-graft-polystyrene . The latter finds applications as a photoactive polymer micelle and stabilizer for polystyrene latexes .
  • Results or Outcomes : The copolymers synthesized using 2-Vinylnaphthalene have been successfully used as a photoactive polymer micelle and stabilizer for polystyrene latexes .

Application 3: Production of Pigment Stuffs, Protecting Coats, and Elastic Materials

  • Scientific Field : Material Science .
  • Summary of the Application : The phenolic derivative of naphthalene, 2-naphthol, plays a key role in the production of different pigment stuffs, protecting coats, and elastic materials .
  • Results or Outcomes : The application of 2-naphthol has led to the production of various pigment stuffs, protecting coats, and elastic materials .

Application 4: Donor-Pi-Acceptor System

  • Scientific Field : Organic Electronics .
  • Summary of the Application : The oligomer forms of 2-Vinylnaphthalene were constructed and around 19 scaffold candidates designed by substituting several donor acceptor moieties at different positions to get a candidate with minimized the band gap .
  • Methods of Application : The geometry, frontier molecular orbital (FMO), molecular electrostatic potential (MEP), natural bond orbital (NBO) and selected nonlinear optical (NLO) properties have been explored to identify the high efficient donor-pi-acceptor system .
  • Results or Outcomes : The study identified a high efficient donor-pi-acceptor system .

Application 5: Production of Synthetic Dyes

  • Scientific Field : Chemical Industry .
  • Summary of the Application : Naphthalene and its derivatives have a significant role in the chemical and pharmaceutical industries . If naphthalene is substituted with strong electron contributing functional groups, such as alcohols and amines, and other strong electron-withdrawing groups, particularly sulfonic acids, it gives intermediates for the preparation of numerous synthetic dyes .
  • Results or Outcomes : The application of naphthalene and its derivatives has led to the production of numerous synthetic dyes .

Application 6: Pyrolysis Technique

  • Scientific Field : Chemical Engineering .
  • Summary of the Application : In general, the naphthalene crystals can be derived from hydrocarbon gas using a pyrolysis technique .
  • Results or Outcomes : The application of the pyrolysis technique has led to the derivation of naphthalene crystals from hydrocarbon gas .

Safety And Hazards

2-Vinylnaphthalene is harmful if swallowed or inhaled. It causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

properties

IUPAC Name

2-ethenylnaphthalene
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InChI

InChI=1S/C12H10/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2-9H,1H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KXYAVSFOJVUIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C=CC1=CC2=CC=CC=C2C=C1
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Molecular Formula

C12H10
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Related CAS

28406-56-6
Record name Poly(2-vinylnaphthalene)
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DSSTOX Substance ID

DTXSID70862435
Record name 2-Vinylnaphthalene
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Molecular Weight

154.21 g/mol
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Physical Description

Tan powder; [Alfa Aesar MSDS]
Record name 2-Vinylnaphthalene
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Product Name

2-Vinylnaphthalene

CAS RN

827-54-3, 28406-56-6
Record name 2-Vinylnaphthalene
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Record name 2-Vinylnaphthalene
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Record name 2-vinylnaphthalene
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Record name 2-VINYLNAPHTHALENE
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Synthesis routes and methods

Procedure details

The crude hydrogenated product may therefore be treated to recover the desired methylnaphthyl carbinol in a relatively pure form. This may be effected by distilling the crude hydrogenation product at a pressure sufficiently below atmospheric to give a temperature below that which substantial dehydration of the methylnaphthyl carbinol takes place. Alternatively, it has been found that 2-methylnaphthyl carbinol which is produced can be dehydrated in the presence of 1-acetonaphthalene to yield 2-vinylnaphthalene. The 1-acetonaphthalene remains unreacted.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,220
Citations
CW Frank, MA Gashgari - Macromolecules, 1979 - ACS Publications
The 2-vinylnaphthalene monomer was bulk thermally polymerized at 80 C for 72 h using 0.1% benzoyl peroxide as initiator. The polymer was freed of residual monomer by multiple …
Number of citations: 89 pubs.acs.org
G Gonzalez-Perez, G Burillo, T Ogawa… - … degradation and stability, 2012 - Elsevier
… The results show that 2-vinylnaphthalene has better radiation protection than styrene, with a protection coefficient of 0.83 compared with 0.80 for styrene. The changes in the properties …
Number of citations: 27 www.sciencedirect.com
JR Lizotte, TE Long - Macromolecular Chemistry and Physics, 2003 - Wiley Online Library
… In addition, the thermal polymerization of 2‐vinylnaphthalene (2VN), a styrenic derivative with an additional fused ring, was examined. An Arrhenius analysis of the 2VN thermal …
Number of citations: 23 onlinelibrary.wiley.com
Y Morishima, HS Lim, S Nozakura… - Macromolecules, 1989 - ACS Publications
Thecopolymers of 2-vinylnaphthalene (2VN) and maleic anhydride (MAn) were demonstrated not to be “ideally” alternatingcopolymers and to include a small but significant fraction of …
Number of citations: 30 pubs.acs.org
GG Nossarev, TE Hogen-Esch - Macromolecules, 2002 - ACS Publications
The first synthesis of well-defined narrow molecular weight (MW) distribution macrocyclic poly(2-vinylnaphthalene) (P2VN) containing a single 1,4-benzylidene or 9,10-…
Number of citations: 35 pubs.acs.org
JF Pfanstiel, DW Pratt - The Journal of Physical Chemistry, 1995 - ACS Publications
… We report here the results of analogous high resolution experiments on 2-vinylnaphthalene (2VN). While we anticipated obtaining similar information about the preferredconformations …
Number of citations: 13 pubs.acs.org
JR Lizotte, BM Erwin, RH Colby… - Journal of Polymer …, 2002 - Wiley Online Library
… and 2-vinylnaphthalene suggested that the additional fused ring in 2-vinylnaphthalene increased the … The observed rate constant for thermal polymerization of 2-vinylnaphthalene was …
Number of citations: 26 onlinelibrary.wiley.com
M Nowakowska, B White, JE Guillet - Macromolecules, 1988 - ACS Publications
… (l-vinylnaphthalene) and poly(2-vinylnaphthalene) have shown veryinteresting physicochemical … properties of poly(sodium styrenesulfonate-co2-vinylnaphthalene) (PSSS-VN) are quite …
Number of citations: 55 pubs.acs.org
S Irie, M Irie - Macromolecules, 1986 - ACS Publications
… = 3, 6, 12)] and poly(2-vinylnaphthalene) was measured by the pulse radiolysis method. Two … (2-naphthyl)propane and poly(2-vinylnaphthalene), whereas only one dimer radical cation …
Number of citations: 28 pubs.acs.org
Y Ji, RS Klausen - Journal of Polymer Science, 2021 - Wiley Online Library
… Herein, we report characterization of solvent effects in the polymerization of BN 2-vinylnaphthalene (BN2VN), as well as the synthesis of high molecular weight (M w ~ 10 5 g mol −1 ) …
Number of citations: 4 onlinelibrary.wiley.com

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